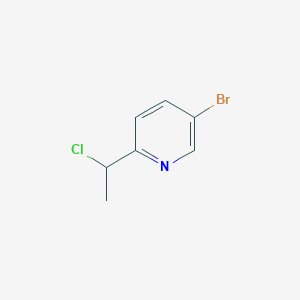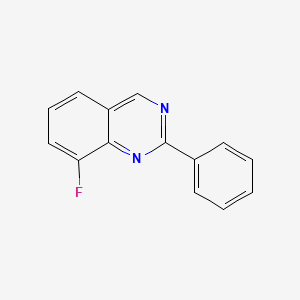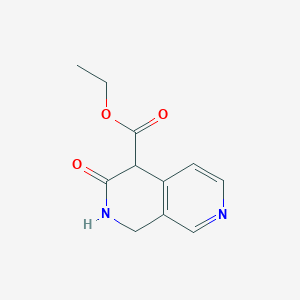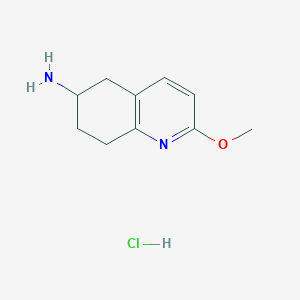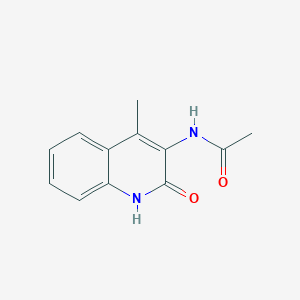
(R)-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is commonly employed to protect hydroxyl groups during chemical reactions, allowing for selective transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Starting with ®-3-methylbutan-2-amine.
- Reacting with TBDMS-Cl in the presence of a base.
- Isolating the product ®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The TBDMS group can be removed under oxidative conditions.
Reduction: The amine group can be reduced to form different derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Conditions involving acids or bases can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield the corresponding alcohol, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to facilitate selective reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism of action of ®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective transformations of other functional groups in the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Another silyl protecting group with similar applications.
Trimethylsilyl chloride (TMS-Cl): A smaller silyl protecting group used for similar purposes.
Uniqueness
®-1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-amine is unique due to its specific structure and the presence of the TBDMS group, which provides enhanced stability and selectivity compared to other silyl protecting groups .
Eigenschaften
Molekularformel |
C11H27NOSi |
|---|---|
Molekulargewicht |
217.42 g/mol |
IUPAC-Name |
(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H27NOSi/c1-9(2)10(12)8-13-14(6,7)11(3,4)5/h9-10H,8,12H2,1-7H3/t10-/m0/s1 |
InChI-Schlüssel |
WKEKXCCVQKMDFF-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@H](CO[Si](C)(C)C(C)(C)C)N |
Kanonische SMILES |
CC(C)C(CO[Si](C)(C)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


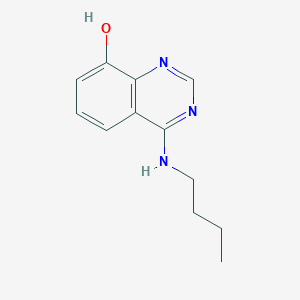
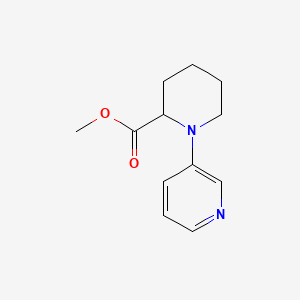
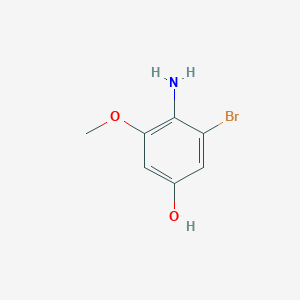
![1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B15068139.png)


![2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068165.png)
